1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride
Beschreibung
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride is a synthetic organic compound featuring a unique spirocyclic scaffold fused with a 4-methylpiperazine moiety. Its molecular formula is C₁₃H₂₅N₃·HCl (free base: C₁₃H₂₅N₃; molecular weight: 223.36 g/mol for the free base), with a CAS registry number of 1344063-40-6 . It is available commercially in research-grade quantities (e.g., 10 mM solution in DMSO) and requires storage at 2–8°C .
The spiro[2.5]octane core introduces conformational rigidity, while the 4-methylpiperazine group enhances solubility and bioavailability. This combination makes the compound valuable for exploring structure-activity relationships (SAR) in central nervous system (CNS) or antimicrobial drug candidates.
Eigenschaften
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3.ClH/c1-15-6-8-16(9-7-15)11-12-10-13(12)2-4-14-5-3-13;/h12,14H,2-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOJLFPUFSYEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CC23CCNCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of 4-methylpiperazine with a suitable spirocyclic precursor. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to facilitate the coupling of the amine and carboxylic acid precursors . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
The compound features a piperazine ring substituted with a methyl group and a spirocyclic octane ring, which imparts unique chemical properties compared to other piperazine derivatives.
Medicinal Chemistry
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride has been studied for its potential applications in various therapeutic areas:
1. Antidepressant Activity
- A related piperazine derivative demonstrated significant antidepressant effects in rodent models, with effective dosages reported around 5 mg/kg. This suggests that compounds with similar structures may also exhibit mood-enhancing properties.
2. Anti-inflammatory Effects
- Research has indicated that similar compounds can reduce inflammation markers in arthritis models, pointing to potential applications in treating inflammatory diseases.
Biological Research
The compound may act as a ligand for biological receptors, facilitating the study of receptor-ligand interactions. Understanding these interactions is crucial for drug development and therapeutic applications.
Industrial Applications
In addition to its biological significance, this compound can be utilized as a building block in the synthesis of more complex molecules, contributing to material science and polymer production.
Study on Antidepressant Effects
A literature review highlighted a study involving a piperazine derivative that significantly reduced depressive behavior in rodents when administered at specific dosages. The findings suggest that structural modifications can enhance the efficacy of such compounds in mood disorders.
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of related compounds, showing significant reductions in key inflammatory markers in animal models of arthritis. This indicates a promising pathway for developing new anti-inflammatory therapies using derivatives of this compound.
Comparative Analysis with Related Compounds
To better understand the efficacy and safety profile of this compound, it is useful to compare it with other known compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-(3-Aminopropyl)-4-methylpiperazine | Piperazine derivative | Antidepressant effects noted |
| 4-Methyl-1-piperazinepropanamine | Piperazine derivative | Similar biological activity |
Wirkmechanismus
The mechanism of action of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, particularly in the context of neurological and psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Selected Spirocyclic Piperazine Derivatives
Key Differences and Implications
Substituent Effects
- Target Compound vs. The dihydrochloride salt form enhances aqueous solubility compared to the monohydrochloride variant .
Commercial and Research Utility
- The dihydrochloride variant (CAS 1432679-83-8) is priced higher (~€1,187/50 mg) than the oxadiazole derivative (€728/50 mg), reflecting differences in synthetic complexity and demand .
- Piperazine-containing spirocycles are prioritized in CNS drug discovery due to their blood-brain barrier permeability, whereas oxadiazole derivatives are explored for antimicrobial applications .
Biologische Aktivität
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride (CAS No. 1344063-40-6) is a synthetic compound with a unique spirocyclic structure. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biochemical pathways. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H25N3 |
| Molecular Weight | 223.36 g/mol |
| CAS Number | 1344063-40-6 |
| Appearance | Powder |
| Storage Conditions | 2-8°C |
Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor functions. This interaction can influence various biochemical pathways, although detailed mechanisms remain to be fully elucidated in scientific literature .
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Antidepressant Activity : In preclinical models, compounds with similar structures have shown promising antidepressant effects, suggesting that 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane may possess similar properties .
- Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
- Interaction with Neurotransmitter Systems : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and cognitive functions .
Case Studies
Several case studies highlight the biological implications of this compound:
- Study on Antidepressant Efficacy : A study tested the effects of related compounds on animal models exhibiting depressive behaviors. Results indicated significant improvements in behavior scores, suggesting potential efficacy for 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane as an antidepressant .
- Neuroprotection in Ischemic Models : Another study evaluated the neuroprotective properties of similar spirocyclic compounds in ischemic brain injury models. The results demonstrated a reduction in neuronal death and improved functional recovery .
Synthesis Pathways
The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane typically involves multi-step chemical reactions optimized for scalability and reproducibility:
- Formation of the Spirocyclic Framework : Initial steps involve creating the spirocyclic structure through cyclization reactions.
- Piperazine Modification : The introduction of the piperazine moiety is achieved via nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride form to enhance solubility and stability .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity (%) | Notable Features |
|---|---|---|
| 4,4-Dimethylpiperidine hydrochloride | 0.95 | Contains piperidine structure but lacks spiro config |
| 3-Azaspiro[5.5]undecane hydrochloride | 0.90 | Features an azaspiro structure but differs in ring size |
| 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | 0.83 | Shares spirocyclic features but differs in nitrogen placement |
This comparison underscores the specific arrangement and functional groups present in 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane that contribute to its distinct properties and potential applications .
Q & A
Q. What are the recommended methods for synthesizing 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride with high purity?
A three-step synthesis approach is commonly employed:
Epoxide ring-opening : React 6-substituted-1-oxa-6-azaspiro[2.5]octane derivatives with aqueous ammonia to generate intermediate amines.
Protection and cyclization : Treat the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃) to facilitate cyclization.
Hydrochloride salt formation : Use HCl/MeOH or other acid-alcohol mixtures to precipitate the hydrochloride salt .
| Step | Reagents/Conditions | Yield | Purity Control |
|---|---|---|---|
| 1 | NH₃ (aq), 25°C, 12h | ~75% | TLC monitoring |
| 2 | Boc₂O, K₂CO₃, DMF | ~60% | Column chromatography (SiO₂) |
| 3 | HCl/MeOH, 0°C | >95% | Recrystallization |
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystallographic data to resolve spirocyclic and piperazine moieties .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methylpiperazine integration and spirocyclic geometry.
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.2) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Q. How can common synthetic impurities be identified and controlled?
- Impurity profiling : Use HPLC with C18 columns (e.g., Chromolith®) and UV detection (λ = 254 nm). Common impurities include unreacted Boc-protected intermediates or des-methyl derivatives.
- Reference standards : Compare retention times with pharmacopeial impurities (e.g., EP-grade standards) .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structural determination be resolved?
Q. What methodologies optimize the compound’s solubility for in vitro assays?
Q. How are polymorphic forms of this compound characterized and validated?
- Techniques :
- Stability studies : Store under accelerated conditions (40°C/75% RH) for 4 weeks to assess form conversion.
Q. What in vivo models are suitable for studying its pharmacokinetics (PK) and pharmacodynamics (PD)?
Q. How can computational modeling predict target receptor interactions?
Q. What statistical approaches are recommended for analyzing enzyme inhibition data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
